Enhanced Lipophilicity vs. Non-Fluorinated N-Propargylpiperidine: LogP Comparison
The 4‑CF₃ substituent in the target compound substantially increases lipophilicity compared to the non‑fluorinated analog 1‑(prop‑2‑yn‑1‑yl)piperidine (CAS 5799-75-7). The target compound exhibits a computed LogP of 1.92, whereas the non‑fluorinated comparator has a computed XLogP3‑AA of 1.1 [1][2]. This difference of +0.82 LogP units reflects enhanced membrane permeability potential, a critical parameter in CNS drug discovery where moderate lipophilicity (LogP ~1‑3) is often targeted for optimal blood‑brain barrier penetration .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 |
| Comparator Or Baseline | 1-(Prop-2-yn-1-yl)piperidine (CAS 5799-75-7): XLogP3-AA = 1.1 |
| Quantified Difference | ΔLogP = +0.82 (75% relative increase) |
| Conditions | Computed values from ChemSrc (target) and PubChem XLogP3-AA (comparator) |
Why This Matters
Lipophilicity directly influences membrane permeability and oral bioavailability; this compound offers a measurable advantage over non‑fluorinated analogs for CNS‑oriented medicinal chemistry campaigns.
- [1] ChemSrc. 1-(2-propynyl)-4-(trifluoromethyl)piperidine. CAS 623948-94-7. Accessed 2026. View Source
- [2] PubChem. 4-(Prop-2-yn-1-yl)piperidine. CID 54042443. XLogP3-AA = 1.1. Accessed 2026. View Source
